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molecular formula C7H2F3IO2 B3049368 2,3,4-Trifluoro-5-iodobenzoic acid CAS No. 203916-59-0

2,3,4-Trifluoro-5-iodobenzoic acid

Cat. No. B3049368
M. Wt: 301.99 g/mol
InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022247B2

Procedure details

AcOH (1.2 L) and Ac2O (0.63 L) were added to a 5 L flask. H2SO4 (1.6 L) was then added to the same flask while cooling with ice to prevent the temperature from exceeding 40° C. Next, I2 (70 g), activated MnO2 (70 g) and 2,3,4-trifluorobenzoic acid (120 g, 0.68 mol) were added in solid form while stirring at room temperature. While stirring the resulting dark purple suspension at 50° C., I2 (70 g) and activated MnO2 (70 g) were added after 2 to 3 hours, and I2 (33 g) and activated MnO2 (37 g) were further added after 4 to 6 hours. After 24 hours, the reaction mixture was added to ice water (2 L). The purple organic layer obtained by extraction three times with CH2Cl2 (1.6 L, 1.0 L, 1.0 L) was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L), resulting in alteration of the organic layer color to pale yellow. The organic layer was washed four times with 1.0 L of water to remove the AcOH, yielding a non-cloudy transparent organic layer. After removing water in the organic layer with Na2SO4 (1.3 kg), the solvent was removed by distillation to yield 192 g of 2,3,4-trifluoro-5-iodobenzoic acid (0.64 mol, 94%, purity: 99 LC area % (UV peak area % in LC)) as white powders. If necessary, rinsing may be performed with a mixed solvent of ethanol and hexane (EtOAc: hexane=1:9 (v/v)).
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
0.63 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
1.6 L
Type
reactant
Reaction Step Three
Name
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
70 g
Type
catalyst
Reaction Step Four
Name
Quantity
70 g
Type
reactant
Reaction Step Five
Name
Quantity
70 g
Type
catalyst
Reaction Step Five
Name
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
37 g
Type
catalyst
Reaction Step Six
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(OC(C)=O)=O.OS(O)(=O)=O.[I:13]I.[F:15][C:16]1[C:24]([F:25])=[C:23]([F:26])[CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]>O=[Mn]=O.C(Cl)Cl.CC(O)=O>[F:15][C:16]1[C:24]([F:25])=[C:23]([F:26])[C:22]([I:13])=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.63 L
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
1.2 L
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
1.6 L
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
II
Name
Quantity
120 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1F)F
Name
Quantity
70 g
Type
catalyst
Smiles
O=[Mn]=O
Step Five
Name
Quantity
70 g
Type
reactant
Smiles
II
Name
Quantity
70 g
Type
catalyst
Smiles
O=[Mn]=O
Step Six
Name
Quantity
33 g
Type
reactant
Smiles
II
Name
Quantity
37 g
Type
catalyst
Smiles
O=[Mn]=O
Step Seven
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
from exceeding 40° C
STIRRING
Type
STIRRING
Details
While stirring the resulting dark purple suspension at 50° C.
WASH
Type
WASH
Details
was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L)
CUSTOM
Type
CUSTOM
Details
resulting in alteration of the organic layer color to pale yellow
WASH
Type
WASH
Details
The organic layer was washed four times with 1.0 L of water
CUSTOM
Type
CUSTOM
Details
to remove the AcOH
CUSTOM
Type
CUSTOM
Details
yielding a non-cloudy transparent organic layer
CUSTOM
Type
CUSTOM
Details
After removing water in the organic layer with Na2SO4 (1.3 kg)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.64 mol
AMOUNT: MASS 192 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 232.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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